3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid
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Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and resins. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity, and a propanoic acid moiety, which enhances its solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butylphenol and bromoacetic acid.
Reaction: The 3,5-di-tert-butylphenol is reacted with bromoacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and resins.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Mechanism of Action
The antioxidant activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid is primarily due to its phenolic group, which can donate hydrogen atoms to neutralize free radicals. This prevents the oxidation of other molecules and protects cells and materials from oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxyphenoxy)propanoic acid stands out due to its enhanced solubility in organic solvents and its dual functionality as both an antioxidant and a lubricant. This makes it particularly valuable in industrial applications where both properties are required[4][4].
Properties
CAS No. |
873445-86-4 |
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Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenoxy)propanoic acid |
InChI |
InChI=1S/C17H26O4/c1-16(2,3)12-9-11(21-8-7-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19) |
InChI Key |
ZBUGLJVBCFXVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCCC(=O)O |
Origin of Product |
United States |
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